METHYL 4-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE
Overview
Description
Methyl 4-(3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate is a complex organic compound that features a pyrazole ring, a methoxyphenoxy group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the methoxyphenoxy group and the butanoate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Methyl 4-(3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 4-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and esters with varying substituents. Examples include:
- 3,5-Dimethylpyrazole
- 4-(3-{[(4-Hydroxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate
Uniqueness
What sets METHYL 4-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 4-[3-[[2-(4-methoxyphenoxy)acetyl]amino]-5-methylpyrazol-1-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-13-11-16(20-21(13)10-4-5-18(23)25-3)19-17(22)12-26-15-8-6-14(24-2)7-9-15/h6-9,11H,4-5,10,12H2,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXNTCVVVTWHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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